![molecular formula C22H25N3O4S2 B2783939 N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 850909-88-5](/img/structure/B2783939.png)
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
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Description
Scientific Research Applications
Perovskite Solar Cells Enhancement
This compound has been utilized in the development of perovskite solar cells. Researchers have introduced a sulfonyl-containing organic molecule to perovskite precursor solutions to regulate crystallization and reduce defects in perovskite films . This leads to improved efficiency and stability in the solar cells, making it a significant contribution to renewable energy technologies.
Organic Synthesis
In the realm of organic synthesis, sulfonyl groups play a crucial role. The compound can be involved in various synthetic approaches, such as the catalytic protodeboronation of pinacol boronic esters. This process is essential for formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .
Biocidal Applications
The compound has been identified in the context of biocidal product families. It is part of formulations used for veterinary hygiene, specifically as a disinfectant . This application is critical for maintaining the health and hygiene of livestock, which has direct implications for food safety and public health.
Hydrogen Bonding and Coordination Interactions
The compound’s sulfonyl group can engage in synergistic hydrogen bonding and coordination interactions. This property is particularly useful in materials science for the passivation of surfaces to enhance the stability and performance of various materials .
Photovoltaic Device Stability
In the field of photovoltaics, the stability of devices is paramount. The compound’s ability to form hydrogen bonds and coordinate with other materials can lead to lessened non-radiative recombination and ameliorative electron extraction in photovoltaic devices . This application is vital for the long-term viability of solar energy capture and conversion.
properties
IUPAC Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-3-25-19-12-9-17(29-4-2)15-20(19)30-22(25)23-21(26)16-7-10-18(11-8-16)31(27,28)24-13-5-6-14-24/h7-12,15H,3-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJVCBAEZMRMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
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